![molecular formula C11H13ClN4O2S2 B2358623 4-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide CAS No. 338421-80-0](/img/structure/B2358623.png)

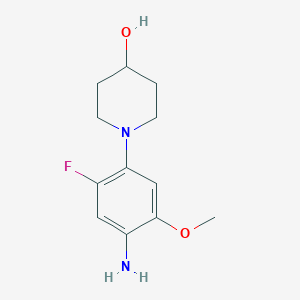

4-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

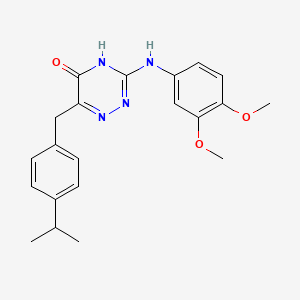

The compound you mentioned is a complex organic molecule that contains several functional groups, including a sulfonamide, a triazole, and a sulfanyl group. These groups are common in many pharmaceuticals and could potentially confer a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The sulfonamide and sulfanyl groups would be attached to this ring. The exact 3D conformation would depend on the specific arrangement of these groups .Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and participate in click chemistry reactions. The sulfonamide and sulfanyl groups could also potentially undergo various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide and sulfanyl groups could potentially increase its solubility in water. The triazole ring could contribute to its stability and rigidity .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds similar to 4-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide have been investigated for their potential anticancer properties. A study by Sławiński et al. (2012) synthesized novel derivatives of this compound, demonstrating significant anticancer activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers, at low micromolar GI50 levels (Sławiński et al., 2012).

Antibacterial and Antifungal Activities

Wang et al. (2010) synthesized a series of sulfanilamide-derived 1,2,3-triazole compounds, including derivatives similar to the compound , and evaluated them for antibacterial and antifungal activities. Some compounds showed promising antibacterial potency, particularly against specific bacterial strains (Wang et al., 2010).

Anti-HIV and Anticancer Activity

Research by Brzozowski (1998) involved synthesizing derivatives of 4-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide, which exhibited moderate to high anti-HIV activity and moderate anticancer activity (Brzozowski, 1998).

UV Protection and Antimicrobial Properties for Cotton Fabrics

Mohamed et al. (2020) explored the use of triazole benzenesulfonamides, akin to the compound in focus, for dyeing cotton fabrics. The dyed fabrics exhibited UV protection and antibacterial properties, demonstrating the compound's potential in textile applications (Mohamed et al., 2020).

Antimalarial Properties

Boechat et al. (2011) synthesized derivatives of 1H-1,2,4-triazol-3-yl benzenesulfonamide, showing potential as antimalarial lead compounds. This suggests the compound could have implications in antimalarial drug development (Boechat et al., 2011).

Zukünftige Richtungen

Given the potential biological activities associated with its functional groups, this compound could be a candidate for further study in drug discovery and development. Future research could involve testing its biological activity against various targets, optimizing its structure for improved activity and selectivity, and investigating its pharmacokinetic properties .

Eigenschaften

IUPAC Name |

4-chloro-N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O2S2/c1-2-16-10(14-15-11(16)19)7-13-20(17,18)9-5-3-8(12)4-6-9/h3-6,13H,2,7H2,1H3,(H,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUXBNXUPWJRNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2358543.png)

![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B2358552.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide](/img/structure/B2358554.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide](/img/structure/B2358561.png)

![N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2358562.png)

![6-(2,4-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2358563.png)